2-(2-fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula and a molecular weight of 271.29 g/mol. This compound is classified as a dihydroisoquinolinone derivative, which is a category of organic compounds known for their diverse biological activities. The presence of the fluorobenzyl group and the hydroxy substituent suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound's Chemical Abstracts Service (CAS) number is 1105193-97-2, which uniquely identifies it in chemical databases. Dihydroisoquinolinones are often studied for their roles in various biological processes, including their potential as inhibitors in therapeutic applications such as antiviral and anticancer treatments .
The synthesis of 2-(2-fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can be approached through several synthetic routes, commonly involving multi-step reactions. One method involves the condensation of appropriate benzylamine derivatives with isoquinolinone precursors, followed by selective functionalization to introduce the hydroxy group and fluorobenzyl moiety.
The chemical reactivity of 2-(2-fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can be explored through various reactions typical for isoquinolinones:
These reactions are critical for exploring its potential biological activities and further functionalization for drug development .
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics expected from similar compounds include:
Chemical properties include reactivity patterns typical for hydroxylated aromatic compounds, such as:
These properties are essential for predicting behavior in biological systems and during synthesis .
The potential applications of 2-(2-fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one primarily lie within medicinal chemistry:
Future studies will likely explore these avenues further to validate its efficacy and safety in clinical settings .
The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a partially saturated isoquinoline core featuring a lactam functionality at position 1. The systematic name 2-(2-fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one decomposes into three key structural components:
Structural classification follows the substitution pattern on this tricyclic system:
The 5-hydroxy group is synthetically installed via demethylation of precursor 5-methoxy compounds using reagents like boron tribromide (BBr₃) . This polar group enhances water solubility and serves as a hydrogen-bond donor/acceptor in target engagement. Ortho-fluorine on the benzyl group influences conformation through steric and electronic effects, potentially enhancing metabolic stability [1] .
Classification of Key Derivatives:
Substituent Position | Common Modifications | Impact on Scaffold |
---|---|---|
N-2 | 2-Fluorobenzyl, alkyl, cycloalkyl | Modulates lipophilicity and steric bulk |
C-5 | Hydroxy, methoxy, halogen, alkyl | Influences H-bonding capacity and electronics |
C-6/C-7 | Dimethoxy, hydroxy, sulfonamido | Enhances metal chelation or solubility |
C-8 | Unsubstituted or halogenated | Tolerates steric bulk in target binding pockets |
Table 1: Structural classification and functionalization patterns of dihydroisoquinolinone derivatives based on patent data [1] .
Fluorinated isoquinolinones emerged prominently in the 2010s as kinase and enzyme inhibitors. The strategic incorporation of 2-fluorobenzyl at nitrogen was pioneered to exploit:
A breakthrough occurred with the discovery of soluble epoxide hydrolase (sEH) inhibitors for metabolic diseases. Chinese Patent CN115872930B disclosed N-substituted 3,4-dihydroisoquinolin-1(2H)-ones (exemplified by 2-(2-fluorobenzyl)-5-hydroxy derivatives) as potent sEH inhibitors. These compounds demonstrated nanomolar IC₅₀ values in enzymatic assays targeting non-alcoholic fatty liver disease (NAFLD) and liver cirrhosis pathways. The 5-hydroxy group was critical for engaging catalytic residues in sEH’s active site [1].
Synthetic evolution paralleled biological studies:
Notably, the dihydroxyisoquinolinone motif was explored in HIV integrase inhibitors, as seen in PMC6775782. Although distinct from the 5-hydroxy derivative discussed here, studies on [6,6]-fused systems (e.g., 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-ones) demonstrated the pharmacophoric importance of vicinal hydroxyl groups for metal chelation. This informed designs targeting other metal-dependent enzymes [2].
Structure-Activity Relationship (SAR) Milestones:
Compound Class | Key Structural Feature | Biological Target | Impact |
---|---|---|---|
Early N-alkyl derivatives | Simple alkyl chains (e.g., methyl) | Kinases | Low potency and selectivity |
Fluorobenzyl prototypes | ortho-Fluorobenzyl at N-2 | sEH, phosphodiesterases | Improved target affinity (IC₅₀ < 100 nM) |
5-Hydroxy variants | C-5 hydroxyl + N-2-fluorobenzyl | sEH | Optimized H-bond network; metabolic stability |
Bis-sulfonamide dimers | Dual dihydroisoquinolinones linked via sulfonamide | HIV integrase | Enhanced potency via multivalent binding |
Table 2: Evolution of fluorobenzyl-substituted isoquinolinones in drug discovery, highlighting key SAR advances [1] [2] .
Dimerization strategies expanded applications beyond monotherapeutic agents. Bis-6,7-dihydroxyisoindolin-1-one-4-sulfonamides (structurally analogous to dimeric isoquinolinones) demonstrated enhanced antiviral potency by simultaneously engaging multiple active sites in HIV integrase. Though not applied directly to 5-hydroxy derivatives, this validated linking isoquinolinone units to exploit polypharmacology [2].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0